3-Chloro-2,1-benzothiazole
Description
Historical Context and Evolution of Benzothiazole (B30560) Chemistry
The journey of benzothiazole chemistry began in 1887 when A.W. Hoffmann first synthesized this class of compounds. pcbiochemres.commdpi.com Since this initial discovery, the field has evolved significantly, with researchers developing numerous synthetic methodologies to create a wide range of benzothiazole derivatives. pcbiochemres.com These methods often involve the condensation of 2-aminothiophenols with various electrophilic reagents like nitriles, aldehydes, and carboxylic acids. pcbiochemres.com The continual development of synthetic strategies has been crucial in exploring the vast chemical space and therapeutic potential of benzothiazole-based molecules. hep.com.cn
Importance of the Benzothiazole Nucleus in Pharmaceutical and Agrochemical Sciences
The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of several therapeutic agents. nih.gov Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties. wisdomlib.orgnih.govbenthamscience.com This wide range of biological effects has cemented the importance of the benzothiazole nucleus in the development of new pharmaceutical drugs. crimsonpublishers.comnih.gov
In the realm of agrochemical sciences, benzothiazole derivatives have also shown significant promise. mdpi.comnih.govresearchgate.net They exhibit a variety of activities, including herbicidal, fungicidal, and insecticidal effects, making them valuable candidates for the development of new crop protection agents. mdpi.comnih.govresearchgate.net The structural versatility of the benzothiazole ring allows for fine-tuning of its biological activity to target specific agricultural pests and diseases. mdpi.com
Overview of 2,1-Benzothiazole Isomers and their Unique Characteristics
Benzothiazole exists in three structural isomeric forms: 1,3-benzothiazole, 1,2-benzothiazole, and 2,1-benzothiazole. wikipedia.orgebi.ac.uk The 2,1-benzothiazole isomer, the focus of this article, is characterized by the specific arrangement of the sulfur and nitrogen atoms within the five-membered ring fused to the benzene (B151609) ring. This particular isomeric form can exhibit unique chemical and physical properties compared to its more commonly studied 1,3- and 1,2- counterparts. The electronic distribution and steric environment around the heteroatoms in 2,1-benzothiazoles can influence their reactivity and biological interactions.
Research Landscape and Focus on 3-Chloro-2,1-benzothiazole
Research into 2,1-benzothiazole derivatives, while perhaps less extensive than for the 1,3-isomer, has yielded compounds with interesting biological profiles. The introduction of a chlorine atom at the 3-position of the 2,1-benzothiazole ring system, to form this compound, significantly alters its electronic and steric properties. This substitution can modulate the compound's reactivity and its potential as a building block for more complex molecules. For instance, this compound has been investigated for its anti-inflammatory properties, with studies suggesting it may inhibit the production of prostaglandins (B1171923) and leukotrienes. biosynth.com The presence of the chlorine atom provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2,1-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCCUQGFJASPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480626 | |
| Record name | 3-chloro-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34231-96-4 | |
| Record name | 3-chloro-2,1-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2,1-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Derivatization Strategies of 3 Chloro 2,1 Benzothiazole
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzothiazole (B30560) Ring System
The benzothiazole ring system can undergo substitution on its benzene (B151609) portion, though the reactivity is influenced by the substituents present. Resonance within the benzothiazole structure suggests that electrophilic substitution generally occurs at the C-4 and C-6 positions. A practical example of electrophilic substitution is the formation of 3,5-dichloro-2,1-benzisothiazole, indicating that chlorination can occur on the benzene moiety.
Furthermore, electrophilic substitution on related fused systems has been observed. For instance, the chlorination of 2-(p-chlorophenyl)imidazo[2,1-b]benzothiazole using sulfuryl chloride in methylene (B1212753) chloride yields 3-chloro-2-(p-chlorophenyl)imidazo[2,1-b]benzothiazole, demonstrating that the C-3 position of the imidazo[2,1-b]benzothiazole (B1198073) core is susceptible to electrophilic attack. prepchem.com
Reactions involving nucleophiles on the benzene ring are less straightforward. The heating of 3,5-dichloro-2,1-benzisothiazole with aniline (B41778) in the absence of a solvent does not result in a simple nucleophilic aromatic substitution but instead leads to the opening of the thiazole (B1198619) ring and loss of sulfur.
Functionalization at the Thiazole Moiety (C-2 Position)
The C-2 position of the 2,1-benzothiazole skeleton is occupied by a nitrogen atom. Direct functionalization at this position, such as N-alkylation or N-acylation of 3-Chloro-2,1-benzothiazole, is not extensively documented in the reviewed literature. The primary focus of derivatization of this compound remains the displacement of the C-3 chloro group.
Preparation of Schiff Bases and Hydrazones
The preparation of Schiff bases and hydrazones derived from benzothiazole moieties is a fundamental step in the synthesis of more complex heterocyclic systems and compounds with potential biological applications. asm.orgijiset.com These reactions typically involve the condensation of an amino-substituted benzothiazole with an aldehyde or a ketone.
Schiff bases, or azomethines, are generally formed by refluxing a mixture of an amino-benzothiazole derivative with an appropriate aldehyde in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid such as glacial acetic acid. researchgate.netajgreenchem.com For example, 2-amino-6-chlorobenzothiazole (B160215) can be reacted with various aromatic aldehydes to produce the corresponding Schiff bases. researchgate.net Similarly, 4-chloro-6-nitro-2-amino-1,3-benzothiazole has been condensed with different aromatic aldehydes to generate tridentate Schiff base ligands. uobaghdad.edu.iq
Hydrazones are synthesized through the reaction of a benzothiazole-containing hydrazide or hydrazine (B178648) with an aldehyde or ketone. ut.ac.irasm.orgijiset.com A general procedure involves dissolving the hydrazine derivative in a solvent like methanol (B129727) and adding the aldehyde, followed by stirring overnight. asm.org The resulting solid products are then purified, often by column chromatography. asm.org For instance, 7-chloro-6-fluorobenzothiazole-2-yl-hydrazones have been synthesized from 3-chloro-4-fluoro-phenylamine in a multi-step process. ijiset.com Another example is the preparation of N'-benzylidene/furan-2-(6-nitrobenzo[d]thiazol-2-ylamino)nicotinohydrazide by reacting the corresponding hydrazide with various aromatic aldehydes. ut.ac.ir
The structures of these Schiff bases and hydrazones are routinely confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry. researchgate.netasm.org
Table 2: Synthesis of Benzothiazole-derived Schiff Bases and Hydrazones
| Benzothiazole Precursor | Reactant | Product Type | Reaction Conditions | Reference |
| Substituted-2-aminobenzothiazole | Aromatic aldehyde | Schiff Base | Reflux in absolute ethanol | researchgate.net |
| 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Aromatic aldehyde | Schiff Base | Absolute ethanol and glacial acetic acid | uobaghdad.edu.iq |
| Corresponding hydrazine | Appropriate aldehyde | Hydrazone | Methanol, room temperature, overnight stirring | asm.org |
| 2-[(6-chloro-1,3-benzothiazole-2-yl) amino]aceto hydrazide | Aromatic aldehydes | Hydrazone (Schiff Base) | Reflux in ethanol with acetic acid | saspublishers.com |
| 7-chloro-6-Fluoro-benzothiazol-2-yl hydrazine | Aldehydes | Hydrazone | Stirring in absolute alcohol | ijiset.com |
Metal Complexation Chemistry of Benzothiazole Ligands
Benzothiazole derivatives, particularly those functionalized with Schiff base or other chelating moieties, are effective ligands for the formation of metal complexes. uobaghdad.edu.iqderpharmachemica.comorientjchem.org The nitrogen and sulfur atoms within the benzothiazole ring system, as well as donor atoms from appended functional groups, can coordinate with a variety of metal ions.
The synthesis of these metal complexes typically involves reacting the benzothiazole-based ligand with a metal salt, often a metal chloride, in a suitable solvent. uobaghdad.edu.iqderpharmachemica.com For example, Schiff bases derived from 4-chloro-6-nitro-2-amino-1,3-benzothiazole have been used to form complexes with Al(III), Ni(II), and K(I) in a 1:1 metal-to-ligand stoichiometry. uobaghdad.edu.iq Similarly, a ligand prepared from 2-amino acetate (B1210297) and 6-chloro benzothiazole has been used to synthesize complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). derpharmachemica.com
The resulting metal complexes are characterized by various physical and spectroscopic techniques, including melting point determination, IR spectroscopy, ¹H-NMR spectroscopy, electronic spectra, and magnetic moment measurements. uobaghdad.edu.iqderpharmachemica.com These studies help to elucidate the structure and geometry of the complexes. For instance, a square planar geometry was proposed for a copper complex of a 2-amino acetate, 6-chloro benzothiazole ligand, while tetrahedral geometries were suggested for other metal complexes with the same ligand. derpharmachemica.com In another study, a high spin octahedral geometry was anticipated for several metal complexes of 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol, while tetrahedral geometry was projected for its Hg(II), Zn(II), and Cd(II) complexes. orientjchem.org
The formation of a complex between a benzothiazole hydrazone and Fe(III) has also been reported, where a methanolic solution of FeCl₃·6H₂O was added to the ligand solution and refluxed. asm.org
Table 3: Examples of Metal Complexes with Benzothiazole-Based Ligands
| Benzothiazole Ligand | Metal Ion | Proposed Geometry | Reference |
| Schiff bases from 4-chloro-6-nitro-2-amino-1,3-benzothiazole | Al(III), Ni(II), K(I) | Not specified | uobaghdad.edu.iq |
| 2-amino acetate, 6-chloro benzothiazole | Cu(II) | Square planar | derpharmachemica.com |
| 2-amino acetate, 6-chloro benzothiazole | Ni(II), Zn(II), Cd(II), Sn(II) | Tetrahedral | derpharmachemica.com |
| 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol | Co(II), Ni(II), Cu(II) | High spin octahedral | orientjchem.org |
| 4-{[(6-chloro-1,3-benzothiazol-2-yl)imino]methyl}benzene-1,4-diol | Hg(II), Zn(II), Cd(II) | Tetrahedral | orientjchem.org |
| Benzothiazole hydrazone (compound 5f) | Fe(III) | Not specified | asm.org |
Ring-Opening/Re-cyclization Sequences
The benzothiazole ring system can undergo ring-opening and subsequent re-cyclization reactions to form different heterocyclic structures. This strategy provides a pathway to novel molecular scaffolds that may not be easily accessible through other synthetic routes.
One notable example involves the ring opening of benzothiazol-2-amine with sodium hydroxide, which forms an intermediate salt. This intermediate can then be reclosed by reacting it with carboxylic acid chlorides to yield 2-substituted benzothiazoles. thieme-connect.de This method can lead to higher yields of the desired products compared to direct substitution reactions. thieme-connect.de
Another interesting transformation is the nucleophile-induced ring contraction of pyrrolo[2,1-c] ut.ac.irasm.orgbenzothiazines to afford pyrrolo[2,1-b] researchgate.netasm.orgbenzothiazoles. beilstein-journals.org This reaction proceeds through the cleavage of a sulfur-carbon bond in the 1,4-benzothiazine moiety by a nucleophile, leading to the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative. This intermediate then undergoes intramolecular cyclization to yield the final pyrrolobenzothiazole product. beilstein-journals.org
Furthermore, the synthesis of 2-acylbenzothiazoles from acetophenones and benzothiazoles has been proposed to occur through a sequence involving the ring-opening of the benzothiazole. organic-chemistry.org The proposed mechanism includes the condensation of the amino group of the opened benzothiazole with an aryl glyoxal, followed by cyclization and oxidation. organic-chemistry.org
N-Alkylation and Intramolecular Cyclization Pathways
N-alkylation of the benzothiazole ring, followed by intramolecular cyclization, is a powerful strategy for the synthesis of fused heterocyclic systems containing the benzothiazole nucleus. This approach is particularly useful for constructing imidazo[2,1-b]benzothiazole derivatives, which are of significant interest due to their pharmacological potential. mdpi.comsemanticscholar.org
The reaction typically involves the N-alkylation of a 2-aminobenzothiazole (B30445) derivative with an α-halo ketone. For example, the reaction of 2-amino-1,3-benzothiazole with α-iodoketones at room temperature in acetone (B3395972) leads to the N-alkylation of the endocyclic nitrogen atom, forming 2-amino-1,3-benzothiazolium iodides. mdpi.comresearchgate.net These intermediates can then undergo intramolecular dehydrative cyclization to yield the corresponding imidazo[2,1-b]benzothiazole structures. mdpi.comresearchgate.net The use of α-iodoketones is often more efficient than α-chloro or α-bromo ketones, which may require heating to facilitate the reaction. mdpi.com
In a similar vein, tricyclic derivatives of imidazo[2,1-b] researchgate.netasm.orgbenzothiazolones have been synthesized by first obtaining 2-aminodihydrobenzothiazole-7-ones from the reaction of 1,3-diketones with bromine and thiourea (B124793). These intermediates are then alkylated with aromatic or heteroaromatic α-halogenoketones, followed by intramolecular cyclization. semanticscholar.org
Another example of intramolecular cyclization involves the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with 1,3-benzothiazole-2(3H)-thione. This reaction forms 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, which can be converted to pyridin-2(1H)-ones containing a benzothiazole moiety upon treatment with a base. exlibrisgroup.com
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Chloro 2,1 Benzothiazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous assignment of the chemical structure of 3-Chloro-2,1-benzothiazole and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to provide a comprehensive picture of the molecular architecture.
¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons within a molecule. For derivatives of this compound, the aromatic protons typically resonate in the downfield region of the spectrum, generally between δ 7.0 and 8.8 ppm. The specific chemical shifts and coupling patterns are influenced by the nature and position of substituents on the benzothiazole (B30560) ring.
For instance, in a study of 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole, the aromatic protons of the benzothiazole moiety exhibited signals at δ 8.74–7.43 ppm. The electron-withdrawing effect of the chloro substituent and the pyridinyl group leads to a deshielding of the protons, causing them to resonate at a lower field. In another example, the ¹H NMR spectrum of 5-Chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide showed aromatic proton signals at δ 7.76 (s, 2H) and 8.19 (s, 1H). clockss.org
The presence of other functional groups introduces characteristic signals. For example, a methyl group would typically appear as a singlet around δ 2.2-2.5 ppm, while protons of a methylene (B1212753) group adjacent to a carbonyl or an amino group would be found further downfield. gsconlinepress.commdpi.com The integration of the signals provides the ratio of protons in different environments, and the splitting patterns (singlet, doublet, triplet, multiplet) reveal the number of neighboring protons, which is crucial for establishing the connectivity of the atoms.
Table 1: Selected ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole | DMSO-d6 | 8.74–7.43 (m, aromatic protons) | |
| 5-Chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-Dioxide | CDCl3 | 1.46 (t, 3H), 4.16 (q, 2H), 7.76 (s, 2H), 8.19 (s, 1H) | clockss.org |
| 2-{2-[3-Chloro-2-(phenyl)azetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | - | 3.08 (s, 1H, NH), 3.59 (s, 2H, CH₂), 5.1 (d, 1H, CH-Ar), 5.50 (d, 1H, CH-Cl), 7.06-7.23 (m, 5H, ArH), 8.12 (s, 1H, CONH), 8.44-8.97 (m, 3H, benzothiazole) | mdpi.com |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of different types of carbon atoms (e.g., aromatic, aliphatic, carbonyl).
In the case of 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole, the carbon atom of the C=N bond in the benzothiazole ring (C2) resonates at δ 161.5 ppm, while the carbon attached to the chlorine atom in the pyridine (B92270) ring (C8) appears at δ 148.3 ppm. For 5-Chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-dioxide, the carbon atoms of the aromatic ring are observed in the range of δ 121.6-141.2 ppm, and the thione carbon (C=S) is found at a significantly downfield shift of δ 183.2. clockss.org
Table 2: Selected ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole | - | 161.5 (C2-benzothiazole), 148.3 (C8-pyridine-Cl), 126.7 (C3), 134.1 (C12) | |
| 5-Chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-Dioxide | - | 12.6, 38.2, 121.6, 126.8, 129.5, 132.0, 133.9, 141.2, 183.2 | clockss.org |
| 2-{2-[3-Chloro-2-(phenyl)azetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | - | 52.9 (CH₂), 62.3 (CH), 64.5 (CH-Cl), 126.4-143.7 (aromatic carbons), 121.7-174.3 (benzothiazole carbons), 163.9 (CO, β-lactam), 168.1 (CONH), 169.7 (COOH) | mdpi.com |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of specific functional groups.
For this compound and its derivatives, key IR absorption bands include:
C=N stretching: Typically observed in the range of 1590-1620 cm⁻¹. For example, 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole shows a strong absorption at 1596 cm⁻¹ for the C=N stretch of the benzothiazole ring.
C-Cl stretching: The C-Cl bond vibration usually appears in the fingerprint region, around 700-800 cm⁻¹. In the same derivative, a band at 740 cm⁻¹ is attributed to the C-Cl vibration.
Aromatic C-H stretching: These are typically weak bands found above 3000 cm⁻¹.
Other functional groups: The presence of other functional groups will give rise to their own characteristic absorption bands. For example, a carbonyl group (C=O) in a derivative would show a strong absorption in the region of 1650-1750 cm⁻¹, and an N-H group would exhibit stretching vibrations around 3300-3500 cm⁻¹. mdpi.com
The IR spectrum provides a quick and valuable confirmation of the functional groups present in the synthesized compounds.
Table 3: Key IR Absorption Bands for this compound Derivatives
| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |
| 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole | 1596 | C=N stretch (benzothiazole) | |
| 740 | C-Cl vibration | ||
| 5-Chloro-2-ethyl-1,2-benzothiazole-3(2H)-thione 1,1-Dioxide | 1340, 1189 | SO₂ | clockss.org |
| 2-{2-[3-Chloro-2-(phenyl)azetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid | 3452 | NH | mdpi.com |
| 1742 | CO (β-lactam) | mdpi.com | |
| 1656 | CONH | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. This information is crucial for confirming the molecular formula and gaining insights into the structure of the molecule.
In MS, the molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak provides the molecular weight of the compound. For instance, the mass spectrum of 2-{2-[3-Chloro-2-(phenyl)azetidin-1-ylamino]acetylamino}benzothiazole-6-carboxylic acid shows a molecular ion peak at m/z 430.09, which corresponds to its calculated molecular weight. mdpi.com
The fragmentation pattern, which arises from the breakdown of the molecular ion, can provide valuable structural information. The fragmentation pathways are often predictable and can help to identify different structural motifs within the molecule. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. rsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the molecule.
For aromatic systems like this compound and its derivatives, UV-Vis spectra typically show absorption bands corresponding to π→π* transitions. In a study of 2-(2-Chloro-3-pyridinyl)-1,3-benzothiazole in acetonitrile, a λmax at 312 nm was observed, attributed to the π→π* transition of the benzothiazole ring. The presence of the chloro substituent and the extended conjugation can cause a bathochromic (red) shift in the absorption maximum compared to the parent benzothiazole. This technique is particularly useful for studying the effects of different substituents on the electronic structure and conjugation of the benzothiazole system.
Other Advanced Spectroscopic Techniques for Complex Structure Determination
For more complex derivatives of this compound, a combination of one- and two-dimensional NMR techniques may be necessary for complete structural elucidation. These can include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons in the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton and carbon signals, allowing for the direct assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing long-range connectivity information.
In addition to these NMR techniques, single-crystal X-ray crystallography can provide the ultimate proof of structure by determining the precise three-dimensional arrangement of atoms in a crystalline sample. tandfonline.com This technique is invaluable for resolving any ambiguities that may remain after analysis by other spectroscopic methods.
Pharmacological Profile and Therapeutic Relevance of 3 Chloro 2,1 Benzothiazole Derivatives
Anticancer and Antiproliferative Activities
Derivatives of 3-Chloro-2,1-benzothiazole have been identified as potential therapeutic agents in the field of oncology. Research has focused on their role as kinase inhibitors.
Inhibition of Cellular Proliferation in various Cancer Cell Lines (e.g., pancreatic, paraganglioma, lung, prostate, leukemia, colon)
A patent for novel kinase inhibitors describes derivatives synthesized from this compound. plos.org These compounds are proposed for the treatment of a wide array of cancers, including but not limited to leukemia, bladder carcinoma, breast cancer, colon cancer, cutaneous melanoma, esophageal squamous cell carcinoma, glioblastoma, head-neck squamous cell carcinoma, kidney renal clear cell carcinoma, liver hepatocellular carcinoma, low-grade glioma, lung adenocarcinoma, ovarian cancer, pancreatic ductal adenocarcinoma, paraganglioma, prostate adenocarcinoma, and stomach adenocarcinoma. plos.org
However, specific data from cellular proliferation assays, such as IC50 or GI50 values, against these specific cancer cell lines are not provided in the available documentation. Therefore, a data table for cellular proliferation inhibition cannot be generated at this time.
Modulation of Apoptosis and Cell Cycle Pathways
The mechanism of action for these derivatives is linked to the modulation of cell cycle pathways. By inhibiting specific cyclin-dependent kinases, these compounds can interfere with the processes that control cell division. The primary targets identified are CDK8 and CDK19, which play a role in regulating transcription and are implicated in cancer progression. plos.org While inhibition of these kinases is expected to affect the cell cycle, detailed experimental studies demonstrating specific effects, such as cell cycle arrest at particular phases or the induction of apoptosis, are not publicly available for this compound derivatives.
Specific Target Engagement (e.g., p53 inhibitors)
The primary molecular targets identified for derivatives of this compound are Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). plos.org The benzoisothiazole ring structure is considered a key feature for binding effectively within a pocket of these kinases, leading to high binding affinity and inhibition of their biological activity. plos.org No specific research linking this compound derivatives to the inhibition of the p53 pathway was identified.
Antimicrobial Activities: Antibacterial and Antifungal
Following an extensive search of scientific databases and literature, no studies, research articles, or data pertaining to the antimicrobial, antibacterial, or antifungal properties of this compound or its derivatives could be located. This entire section of the pharmacological profile appears to be uninvestigated in the public domain.
Activity against Gram-Positive Bacterial Strains
No data available.
Activity against Gram-Negative Bacterial Strains
No data available.
Antifungal Efficacy against Fungal Pathogens
Derivatives of chloro-benzothiazole have demonstrated notable efficacy against a range of fungal pathogens. The introduction of a chloro group, often in conjunction with other functional moieties, has been a strategic approach in the synthesis of potent antifungal agents.
Research has shown that new series of benzothiazole (B30560) pyrimidine (B1678525) derivatives, including those with chloro-substitutions, exhibit significant in vitro antifungal activity against pathogens such as Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, and Mucor. arabjchem.org In one study, compounds with substituents on the 4-aryl group were found to be more active than the parent compound against all tested fungi. arabjchem.org Specifically, a para-chloro substituted compound showed greater activity against A. fumigates and P. marneffei than its ortho-chloro counterpart. arabjchem.org
Another study focused on synthesizing methoxy-substituted benzothiazole derivatives from 3-chloro-4-methoxy-aniline. jgpt.co.in These compounds were tested against Aspergillus niger, with some derivatives showing potent inhibitory activity at concentrations of 50 µg/ml and 100 µg/ml when compared to the standard drug, griseofulvin. jgpt.co.in Similarly, the synthesis of chloroacetamido derivatives of benzothiazole revealed that compounds possessing an electron-withdrawing nitro group at the 6th position of the benzothiazole nucleus and a chloro or fluoro substitution on the aromatic amine exhibited moderate antifungal activity. humanjournals.com
| Derivative Class | Fungal Pathogen | Key Findings | Reference |
| Benzothiazole Pyrimidines | A. fumigatus, P. marneffei | The p-chloro compound (7b) was more active than the o-chloro compound (7c). | arabjchem.org |
| Methoxy-substituted Benzothiazoles | Aspergillus niger | Compounds K-05 and K-06 showed potent activity at 50µg/ml and 100µg/ml. | jgpt.co.in |
| Chloroacetamido Benzothiazoles | General | Compounds with a 6-nitro group and 3-chloro/fluoro substituted amine showed moderate activity. | humanjournals.com |
| Heteroarylated Benzothiazoles | General | Compounds showed good antifungal activity with MIC/MFC at 0.06–0.47 and 0.11–0.94 mg/mL, respectively. | nih.gov |
Anti-inflammatory Properties and Mechanisms of Action
Benzothiazole derivatives are recognized for their significant anti-inflammatory potential, a property often attributed to their structural similarity to existing anti-inflammatory agents and their ability to interact with key biological targets in the inflammatory cascade. researchgate.netijariie.comchalcogen.ro The presence of a chloro-substituent on the benzothiazole ring has been shown to enhance this activity. psu.educhalcogen.ro
Studies involving carrageenan-induced paw edema in rats, a standard model for evaluating anti-inflammatory drugs, have demonstrated the effectiveness of various chloro-benzothiazole derivatives. ijariie.comchalcogen.ro For instance, the synthesis of N-substituted-3-chloro-2-azetidinones fused with a benzothiazole moiety yielded compounds with significant anti-inflammatory activity. ijariie.com Structure-activity relationship (SAR) studies have revealed that substitutions on the benzothiazole ring system, such as a chloro group at the 5-position or a methoxy (B1213986) group at the 4 or 6-position, lead to better anti-inflammatory outcomes compared to the standard drug diclofenac (B195802) sodium. psu.eduresearchgate.net Similarly, the cyclization of certain benzothiazole derivatives into oxadiazole rings markedly increased their anti-inflammatory effects. chalcogen.ro
Inhibition of Inflammatory Mediators (e.g., prostaglandins (B1171923), leukotrienes)
A primary mechanism behind the anti-inflammatory effects of these compounds is their ability to inhibit key inflammatory mediators. The arachidonic acid cascade, which produces pro-inflammatory molecules like prostaglandins and leukotrienes, is a major target. nih.govnih.gov
Research has focused on microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an inducible enzyme that generates prostaglandin E2 (PGE2) during inflammation. acs.org Inhibition of mPGES-1 is considered a more targeted anti-inflammatory strategy than non-specific COX inhibition. acs.org Certain benzothiazole derivatives have been identified as potent inhibitors of mPGES-1, effectively reducing PGE2 concentrations in inflammatory models. acs.org Furthermore, some multitarget ligands have been designed to simultaneously inhibit soluble epoxide hydrolase (sEH) and leukotriene A4 hydrolase (LTA4H). nih.gov This dual inhibition leads to an accumulation of anti-inflammatory epoxyeicosatrienoic acids (EETs) while blocking the production of the pro-inflammatory chemoattractant leukotriene B4 (LTB4), resulting in a significant reduction of prostaglandin levels. nih.gov
Modulation of Cyclooxygenase (COX) Activity
The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are crucial for prostaglandin synthesis in inflammatory cells and are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). ijariie.com Benzothiazole derivatives have been extensively investigated as inhibitors of COX enzymes. ijariie.comnih.gov
Molecular docking and in vitro studies have shown that benzothiazole derivatives can effectively bind to the active sites of COX-1 and COX-2. ijariie.com A library of bis-heterocycles combining 2-mercapto benzothiazole and 1,2,3-triazole was synthesized and tested for COX inhibition. researchgate.net One compound, 2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole, emerged as a potent and selective COX-2 inhibitor. researchgate.net SAR studies indicate that the nature and position of substituents on the benzothiazole scaffold are critical for COX-2 selectivity and potency. ijariie.comresearchgate.net
| Compound/Derivative | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5b | >100 μg/mL | 5.0 μg/mL | >20 | ijariie.com |
| Compound 5a | >100 μg/mL | 6.8 μg/mL | >14.7 | ijariie.com |
| 2-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole (4d) | Not specified | Not specified | 0.44 (COX-2/COX-1 ratio) | researchgate.net |
| Trisubstituted Pyrazole-Benzothiazole Hybrid (PYZ10) | Not specified | 0.0283 nM | Selective for COX-2 | nih.gov |
Anticonvulsant Activities
The benzothiazole nucleus is considered a valuable pharmacophore in the development of new anticonvulsant agents. heteroletters.org Various derivatives, including those incorporating a 3-chloro-azetidin-2-one ring, have been synthesized and evaluated for their potential to manage seizures. pharmainfo.in
In one study, a series of 4-(m-hydroxy-p-methoxy phenyl)-1[(6'-fluoro-7'-substituted (1,3)-benzothiazol-2'-yl) amido-2-phenyl] 3-chloro azetidin–2–ones were synthesized and tested for anticonvulsant activity using the pentylenetetrazole (PTZ) induced seizure method. pharmainfo.in Several of these compounds showed significant anticonvulsant effects when compared to the standard drug, diazepam. pharmainfo.in Other research has explored benzothiazole semicarbazones and benzothiazole-barbituric acid derivatives, with many compounds showing promising activity in the Maximal Electroshock Seizure (MES) test. heteroletters.org The combination of the benzothiazole core with other biologically active heterocycles, such as 3-mercapto-1,2,4-triazole, has also yielded potent anticonvulsant compounds. mdpi.com For instance, a series of 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides showed significant protection in the MES test, with substitutions like fluoro and chloro on a benzyl (B1604629) group at the 6-position influencing activity. mdpi.com
Antitubercular Activities
Tuberculosis remains a major global health challenge, and the search for novel antitubercular agents is critical. Benzothiazole derivatives have emerged as a promising class of compounds with significant activity against Mycobacterium tuberculosis. psu.eduresearchgate.net The incorporation of chloro and other halo-substituents has been a key strategy in enhancing this activity. chemicalpapers.com
A series of N-[1-(6-R-2-benzothiazolylamino)-2,2,2-trichloroethyl]amides, where R included Cl, were prepared and showed good antitubercular activity against both typical and atypical mycobacteria. chemicalpapers.com Other studies have focused on designing benzothiazole-containing azetidinone derivatives. dergipark.org.tr One such compound exhibited significant activity against M. tuberculosis H37Rv, comparable to the reference drug isoniazid. dergipark.org.tr The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) or HisG. researchgate.netgoogle.com
| Derivative Class | Target Strain | MIC (Minimum Inhibitory Concentration) | Reference |
| Benzothiazolylpyrimidine-5-carboxamides | Mtb H37Rv | 0.08 - 0.32 μM | nih.gov |
| Benzothiazole-containing Azetidinones (A6) | M. tuberculosis H37Rv | Comparable to Isoniazid | dergipark.org.tr |
| General Benzothiazole Derivatives | M. tuberculosis H37Rv | 0.5 μg/mL - 16 μg/mL | google.com |
Antidiabetic Activities
Benzothiazole derivatives have also been explored for their potential in managing diabetes. heteroletters.orgijariie.com Their mechanism of action often involves the inhibition of key enzymes or the modulation of metabolic pathways related to glucose homeostasis.
One major target is the adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK), a central regulator of cellular energy. acs.org Researchers have designed and synthesized benzothiazole derivatives that activate AMPK, leading to an increased rate of glucose uptake in L6 myotubes. acs.org One specific compound, 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole, significantly augmented glucose uptake and elevated the abundance of GLUT4 in the plasma membrane of myotubes. acs.org Other studies have investigated N-(6-substituted-1,3-benzothiazol-2-yl) benzenesulfonamides, which showed significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model, possibly by inhibiting the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. heteroletters.org Additionally, novel benzothiazole-triazole derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov
Other Pharmacological Applications
Beyond the primary pharmacological activities, derivatives of this compound have been investigated for a range of other potential therapeutic applications. These explorations have revealed promising activities in several areas, including antiviral, antioxidant, anthelmintic, insecticidal, neuroprotective, enzyme inhibition, and analgesic effects.
Antiviral and Anti-HIV Activities
The benzothiazole scaffold is a key component in the development of new antiviral agents. mdpi.comnih.govpcbiochemres.comuobabylon.edu.iq Researchers have synthesized and tested various benzothiazole derivatives, demonstrating their potential against a variety of viruses, including Human Immunodeficiency Virus (HIV). mdpi.comnih.govjddtonline.info
Several studies have focused on the anti-HIV properties of these compounds. For instance, some benzothiazole derivatives are thought to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.comznaturforsch.com A series of benzothiazole derivatives were tested for their in vitro activity against HIV-1 and HIV-2 in human T-lymphocyte (MT-4) cells, with some compounds showing notable activity against HIV-1. mdpi.com Specifically, a 6-chlorobenzothiazole derivative demonstrated a promising anti-HIV effect. nih.gov
The synthesis of new benzimidazole (B57391) and benzothiazole derivatives from the anti-inflammatory drug indomethacin (B1671933) has also yielded compounds with anti-HIV activity. znaturforsch.com While some of these compounds showed limited activity spectra, they represent a starting point for the development of more potent antiviral agents. znaturforsch.com Additionally, pyrimido[2,1-b]benzothiazole and benzothiazolo[2,3-b]quinazoline derivatives have shown potential in reducing viral plaques associated with the herpes simplex virus (HSV-1). nih.gov The versatility of the benzothiazole structure allows for the creation of diverse derivatives with a broad range of antiviral activities. mdpi.compcbiochemres.com
| Compound Type | Virus Target | Reported Activity |
| Benzothiazole derivatives | HIV-1, HIV-2 | Active in vitro against HIV-1 and HIV-2 in human T-lymphocyte cells. mdpi.com |
| 6-Chlorobenzothiazole derivative | HIV-1 | Promising anti-HIV effect. nih.gov |
| Indomethacin-derived benzothiazoles | HIV | Some derivatives exhibited anti-HIV activity. znaturforsch.com |
| Pyrimido[2,1-b]benzothiazole derivatives | HSV-1 | Potential antiviral effects with a 50–61% reduction in viral plaques. nih.gov |
Antioxidant Potential
Derivatives of benzothiazole have been evaluated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. pcbiochemres.compnrjournal.comjyoungpharm.orgrjptonline.orgresearchgate.net Various studies have demonstrated that these compounds can act as effective radical scavengers. researchgate.netnih.gov
For example, certain 6-substituted benzothiazoles have been assessed for their in-vitro antioxidant capacity using DPPH and ABTS assays. pnrjournal.com Methoxy- and nitro-substituted benzothiazole derivatives, in particular, have displayed high antioxidant activity. pnrjournal.com The antioxidant potential of some derivatives, such as those containing benzothiazole-2-amine, has been linked to their ability to suppress interleukin-1 (IL-1). pnrjournal.com
The synthesis of novel benzothiazole derivatives incorporating amino acids has also been explored, with some compounds showing moderate to low antioxidant activities compared to standard controls like BHA and α-tocopherol. nih.gov Similarly, some coumarin-based benzothiazole derivatives have shown antioxidant potential in various assays. rjptonline.org Furthermore, certain 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have exhibited excellent anti-oxidative effects. nih.gov
| Derivative Class | Method of Evaluation | Key Findings |
| 6-Substituted benzothiazoles | DPPH and ABTS assays | Methoxy- and nitro-substituted derivatives showed high antioxidant activity. pnrjournal.com |
| Benzothiazole-2-amine derivatives | IL-1 suppression | A 6-methylbenzothiazole-2-amine derivative showed significant IL-1 suppression. pnrjournal.com |
| Amino acid-benzothiazole conjugates | DPPH method | Most compounds showed moderate to low antioxidant activity. nih.gov |
| Coumarin-based benzothiazole derivatives | DPPH, H2O2 scavenging, FRAP | Some derivatives showed notable antioxidant potential. rjptonline.org |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | ORAC assay | Representative compounds displayed excellent anti-oxidative effects. nih.gov |
Anthelmintic and Insecticidal Activities
The investigation of benzothiazole derivatives has extended to their potential as anthelmintic and insecticidal agents. jyoungpharm.orgnih.govresearchgate.net Several synthesized compounds have demonstrated significant activity against various pests and parasites.
In one study, chloro- and fluoro-substituted benzothiazoles exhibited potent anthelmintic activity against earthworm species and significant insecticidal activity against termites. asianpubs.org The presence of chloro and fluoro functional groups on the benzothiazole moiety was linked to enhanced activity. asianpubs.org Another area of research has involved the coupling of benzothiazole with a 1,3,4-oxadiazole (B1194373) derivative, which has been reported to have activity comparable to the standard drug mebendazole. researchgate.net
Furthermore, derivatives of 2-mercaptobenzothiazole (B37678) have been explored for their anthelmintic properties. nih.gov For instance, certain substituted phenyldiazenyl derivatives of 2-mercaptobenzothiazole showed notable activity, with methoxy and chloro substituents at the fourth position of the phenylazo moiety enhancing their effectiveness. nih.gov
| Derivative Type | Target Organism | Key Findings |
| Chloro- and fluoro-substituted benzothiazoles | Earthworms, Termites | Potent anthelmintic and insecticidal activities observed. asianpubs.org |
| Benzothiazole coupled with 1,3,4-oxadiazole | Not specified | Activity reported to be similar to mebendazole. researchgate.net |
| 2-Mercaptobenzothiazole derivatives | Not specified | Methoxy and chloro substitutions on the phenylazo moiety resulted in maximum activity. nih.gov |
Neuroprotective Effects
Benzothiazole derivatives have emerged as a promising class of compounds for the development of neuroprotective agents, which are critical for treating neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), Parkinson's disease, and Alzheimer's disease. mdpi.comunisi.itnih.govresearchgate.net The marketed drug Riluzole (2-amino-6-trifluoromethoxybenzothiazole), used for ALS treatment, underscores the therapeutic potential of this chemical scaffold. researchgate.netnih.gov
Research has shown that certain benzothiazole derivatives can protect against glutamate-induced cytotoxicity in neuronal cell lines. unisi.it For example, amidine 4H-3,1-benzothiazine derivatives have been shown to reduce glutamate (B1630785) and lactate (B86563) dehydrogenase (LDH) release in brain slice models of oxygen/glucose deprivation and reperfusion. unisi.it These compounds also limit the formation of reactive oxygen species (ROS) in neuronal preparations. unisi.it
Furthermore, the development of multifunctional agents is a key strategy in treating complex neurodegenerative disorders. nih.gov Novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives have been designed and shown to possess not only potent and selective MAO-B inhibitory activity but also neuroprotective and anti-neuroinflammatory properties. nih.gov
| Compound Class | Model System | Observed Effects |
| Amidine 4H-3,1-benzothiazine derivatives | SH-SY5Y cells, brain slices | Reduced glutamate-induced cytotoxicity and LDH release; limited ROS formation. unisi.it |
| 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Not specified | Good neuroprotective and anti-neuroinflammatory abilities. nih.gov |
| N-(Substituted benzothiazole) amides | Not specified | Showed neuroprotective effect by reducing levels of LDH and malondialdehyde (MDA). researchgate.net |
Enzyme Inhibition (e.g., carbonic anhydrase, amine oxidase, p38α MAP kinase)
The ability of benzothiazole derivatives to inhibit various enzymes is a significant aspect of their pharmacological profile. uobabylon.edu.iqijariie.com These compounds have been investigated as inhibitors of carbonic anhydrase (CA), monoamine oxidase (MAO), and p38α mitogen-activated protein (MAP) kinase, among others. researchgate.netnih.govijariie.combeilstein-journals.org
Novel benzothiazole derivatives incorporating amino acid moieties have been synthesized and evaluated for their carbonic anhydrase inhibitory activity against several human isoforms (hCA I, hCA II, hCA V, and hCA XIII). nih.gov Some of these compounds displayed good in vitro inhibitory properties, with a particular effectiveness against hCA V and hCA II. nih.gov Saccharin (B28170), a well-known artificial sweetener containing a benzothiazine scaffold, has also been identified as a potent carbonic anhydrase inhibitor. beilstein-journals.org
In the context of neurodegenerative diseases, the inhibition of monoamine oxidase B (MAO-B) is a key therapeutic strategy. A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were found to be potent and selective MAO-B inhibitors. nih.gov Additionally, pyrazolopyrimidine-based benzothiazole derivatives have been investigated for their ability to inhibit p38α MAP kinase, an enzyme involved in inflammatory responses. ijariie.com
| Enzyme Target | Derivative Class | Key Findings |
| Carbonic Anhydrase (CA) | Amino acid-benzothiazole conjugates | Effective inhibition of hCA V and hCA II isoforms. nih.gov |
| Monoamine Oxidase B (MAO-B) | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles | Potent, selective, and reversible inhibition. nih.gov |
| p38α MAP Kinase | Pyrazolopyrimidine-based benzothiazoles | A derivative showed significant activity compared to the reference drug. ijariie.com |
Analgesic Properties
Benzothiazole derivatives have been widely investigated for their potential analgesic (pain-relieving) properties. pcbiochemres.comjyoungpharm.orgijariie.comchalcogen.rotandfonline.com These compounds are often explored in conjunction with their anti-inflammatory activities, as pain is a common symptom of inflammation. ijariie.comchalcogen.ro
A variety of substituted benzothiazoles, when combined with other heterocyclic systems like azetidinones, indoles, and pyrazolines, have demonstrated notable analgesic and anti-inflammatory effects. ijariie.com For instance, a series of spiro[indoline-thiazolo-oxadiazol]-ones containing a benzothiazole moiety were synthesized, and some compounds showed significant analgesic activity. chalcogen.ro
Furthermore, thiazole (B1198619) and oxazole-substituted benzothiazole derivatives have been synthesized and tested for their analgesic action. nih.gov Some of these compounds were found to be more active than the reference drug at the tested dose. nih.gov The analgesic activity of these derivatives is often evaluated using models such as the acetic acid-induced writhing test. tandfonline.com The structure-activity relationship (SAR) studies often reveal that specific substitutions on the benzothiazole ring system are crucial for enhancing analgesic effects. jyoungpharm.org
| Derivative Series | Key Structural Features | Reported Analgesic Activity |
| Spiro[indoline-thiazolo-oxadiazol]-ones | Combined benzothiazole, indole (B1671886), and oxadiazole moieties | A compound with a 7-chloro indole moiety showed significant analgesic activity. chalcogen.ro |
| Thiazole/Oxazole (B20620) substituted benzothiazoles | Thiazole or oxazole ring attached to benzothiazole | One compound was found to be more active than the reference drug. nih.gov |
| Benzothiazole-containing benzohydrazides | Benzohydrazide moiety attached to benzothiazole | Certain derivatives exhibited potent analgesic activity, with effectiveness influenced by substitutions on the benzene (B151609) ring. jyoungpharm.org |
| Acetamide derivatives | Acetamide group linked to benzothiazole and tetrazole rings | Compounds caused a significant decrease in acetic acid-induced writhing responses. tandfonline.com |
Structure Activity Relationship Sar Studies of 3 Chloro 2,1 Benzothiazole Derivatives
Influence of Halogenation at the Benzene (B151609) Ring on Biological Activity
Halogenation of the benzene ring of the benzothiazole (B30560) nucleus has been shown to significantly modulate the biological activity of these compounds. The position and nature of the halogen substituent can have a profound impact on the pharmacological profile.
Research indicates that the introduction of a chloro group at the 6-position of the benzothiazole ring can enhance anticancer and anti-inflammatory activities. For instance, the compound 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine demonstrated significant inhibition of cancer cell proliferation and reduced the activity of inflammatory markers. nih.gov Similarly, chloro-substituted aminobenzothiazoles have shown greater sensitivity to cancer cell lines compared to their fluoro-substituted counterparts. derpharmachemica.comresearchgate.net The presence of a chloro group at the 5-position of the benzothiazole ring has also been associated with enhanced antifungal activity. derpharmachemica.com
In a series of benzothiazole derivatives, it was observed that the presence of electron-withdrawing groups like chlorine at specific positions on the benzothiazole ring can enhance antibacterial and antifungal activity. jchemrev.com For example, 2-(bromomethyl)-5-chloro-1,3-benzothiazole (B128959) has been noted for its cytotoxic effects, with the electron-withdrawing nature of the chlorine atom contributing to this activity.
The following table summarizes the influence of halogenation at different positions of the benzene ring on the biological activity of benzothiazole derivatives:
| Position of Halogen | Halogen | Biological Activity | Reference |
| C-6 | Chloro | Enhanced anticancer and anti-inflammatory activity | nih.gov |
| C-5 | Chloro | Increased antifungal activity | derpharmachemica.com |
| General | Chloro | Enhanced antibacterial and antifungal activity | jchemrev.com |
Effects of Substitutions at C-2 Position of the Thiazole (B1198619) Ring
The C-2 position of the thiazole ring is a critical site for substitution, and modifications at this position have been extensively studied to understand their impact on biological activity. A wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic moieties, have been introduced at this position, leading to diverse pharmacological profiles.
Studies have shown that substitutions at the 2-position of the benzothiazole ring can significantly alter its bioactivity. hilarispublisher.com For example, the introduction of an amino group at the C-2 position is a common strategy in the design of biologically active benzothiazoles. hilarispublisher.comsemanticscholar.org The nature of the substituent on this amino group can further fine-tune the activity.
In some instances, the presence of specific groups at the C-2 position is essential for activity. For example, 2-phenylbenzothiazoles have been recognized as highly potent cytotoxic compounds. mdpi.com The substitution pattern on the phenyl ring attached at the C-2 position also plays a crucial role in determining the potency and selectivity of these compounds. nih.gov
The following table provides examples of substitutions at the C-2 position and their observed effects on biological activity:
| Substituent at C-2 | Observed Biological Activity | Reference |
| Amino group | Common feature in biologically active benzothiazoles | hilarispublisher.comsemanticscholar.org |
| Phenyl group | Potent cytotoxic activity | mdpi.com |
| Substituted phenyl groups | Influences potency and selectivity | nih.gov |
| 2-Mercaptobenzothiazole (B37678) derivatives | Antimicrobial, antifungal, anti-inflammatory, antitumor activities | nih.gov |
Impact of Substituents at Positions C-4, C-5, C-6, and C-7 on Efficacy and Selectivity
Substitutions on the benzene ring of the benzothiazole scaffold at positions C-4, C-5, C-6, and C-7 have been shown to have a significant impact on the efficacy and selectivity of the resulting derivatives.
The C-4 position is generally considered intolerant to substitutions, with the introduction of groups at this position often leading to a decrease in activity. nih.gov Conversely, the C-7 position is more tolerant to substituents and can influence the selectivity of the compounds. nih.gov For instance, in a study of RIP1 kinase inhibitors, substitutions at the C-7 position of the benzothiazole ring were found to affect the selectivity for RIP1 over RIP3. nih.gov
The C-5 and C-6 positions are also important for modulating biological activity. The introduction of a fluorine atom at the C-5 position has been shown to be beneficial for anti-necroptosis activity and selectivity. nih.gov Similarly, substitutions at the C-6 position, such as methoxy (B1213986) or ethoxy groups, have been reported to have beneficial effects on inflammation and pain. jchemrev.com The presence of a chloro group at the 6-position has been linked to enhanced anticancer activity. nih.gov
The following table summarizes the impact of substituents at these positions:
| Position | Substituent | Effect on Efficacy and Selectivity | Reference |
| C-4 | Various | Generally intolerant to substitution | nih.gov |
| C-5 | Fluoro | Beneficial for anti-necroptosis activity and selectivity | nih.gov |
| C-6 | Methoxy, Ethoxy | Beneficial for anti-inflammatory and analgesic effects | jchemrev.com |
| C-6 | Chloro | Enhanced anticancer activity | nih.gov |
| C-7 | Various | Tolerated and can influence selectivity | nih.gov |
Role of Electron-Donating and Electron-Withdrawing Groups on Pharmacological Profiles
The electronic properties of the substituents on the benzothiazole ring, whether they are electron-donating or electron-withdrawing, play a crucial role in determining the pharmacological profiles of the derivatives.
Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) and nitro groups, have often been associated with enhanced biological activity. For example, the presence of electron-withdrawing groups on the benzothiazole ring has been shown to enhance antibacterial and antifungal activities. jchemrev.com Specifically, strong nonpolar electron-withdrawing groups in the ortho and/or para positions of a phenyl ring attached to the benzothiazole core were well-tolerated and led to potent dual inhibitors of certain enzymes. nih.gov In some cases, the introduction of electron-withdrawing groups at the para and ortho positions of a substituted aromatic ring resulted in elevated anti-inflammatory activity. pnrjournal.com
Conversely, electron-donating groups, such as methoxy and methyl groups, can also positively influence biological activity, although their effects can be context-dependent. For instance, the presence of electron-releasing groups like a methoxy group on the benzothiazole ring has been found to have beneficial effects on inflammation and pain. jchemrev.com In another study, molecules with electron-donating groups demonstrated increased theoretical anticancer activity compared to those with electron-withdrawing groups. pnrjournal.com
The following table highlights the influence of electron-donating and electron-withdrawing groups:
| Group Type | Example Substituents | General Effect on Pharmacological Profile | Reference |
| Electron-Withdrawing | -Cl, -F, -NO2, -CF3, -CN | Often enhances antibacterial, antifungal, and anti-inflammatory activities | jchemrev.comnih.govpnrjournal.com |
| Electron-Donating | -OCH3, -CH3 | Can enhance anti-inflammatory, analgesic, and anticancer activities | jchemrev.compnrjournal.com |
Stereochemical Considerations and Conformational Analysis in SAR
The three-dimensional arrangement of atoms (stereochemistry) and the spatial orientation of different parts of the molecule (conformation) are critical factors in the interaction of 3-chloro-2,1-benzothiazole derivatives with their biological targets.
Conformational analysis of benzothiazole derivatives has revealed that the planarity of the benzothiazole ring system can be important for biological activity. For example, in some 2-aminophenyl benzothiazole derivatives, an almost planar structure is observed, which is believed to be crucial for their activity. mdpi.com The angle between the benzothiazole plane and any attached phenyl rings can vary depending on the substituents, potentially influencing the binding affinity to target proteins. mdpi.com
In spiro-benzothiazoline compounds, the cyclohexane (B81311) ring typically adopts a chair conformation, and the plane of the benzothiazole ring system is often nearly perpendicular to the main plane of the cyclohexane ring. iucr.org These specific conformational preferences can dictate how the molecule fits into the binding pocket of a receptor or enzyme.
While specific studies on the stereochemical considerations of this compound itself are limited in the provided results, the general principles of stereochemistry in drug design are applicable. The presence of chiral centers in substituted derivatives would lead to enantiomers, which could exhibit different biological activities and potencies. Therefore, the synthesis and evaluation of individual enantiomers would be crucial for a complete understanding of the SAR.
Computational and Theoretical Investigations of 3 Chloro 2,1 Benzothiazole and Its Bioactive Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in characterizing the electronic structure and predicting the reactivity of 3-chloro-2,1-benzothiazole and its analogues. nih.govnih.gov
Electronic Structure Analysis
DFT studies have been employed to understand the electronic properties of benzothiazole (B30560) derivatives. For instance, calculations on 3-chloro-1,2-benzisothiazole (B19369) using the B3LYP/6-311++G(d,p) basis set have provided insights into its optimized geometry, harmonic vibrational frequencies, and infrared and Raman intensities. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies reveals the potential for charge transfer within the molecule. nih.gov
In a study of S-1,3-benzothiazolyl-4-bromobenzenecarbothioate, DFT and ab initio methods were used to investigate the ground-state geometries and electronic structures. nih.gov The HOMO was found to be located on the benzothiazole moiety, while the LUMO was situated on the benzoylthiourea (B1224501) fragment, indicating a charge transfer characteristic. scispace.com Furthermore, Natural Bond Orbital (NBO) analysis has been used to confirm intramolecular charge transfer by examining delocalization energies. researchgate.net
The electronic environment of the benzothiazole ring, particularly the presence of electron-withdrawing groups like the sulfonyl chloride, has been shown to influence the reactivity of the molecule. Computational studies using DFT at the B3LYP/6-31G* level have demonstrated that the electron-withdrawing nature of the benzothiazole ring polarizes the S–Cl bond, increasing its electrophilicity and favoring nucleophilic attack.
A detailed study on 5-chloro-3-(2-(4-ethylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one (CEOT) utilized DFT and Hartree-Fock (HF) methods with various basis sets to calculate the optimized molecular geometry, vibrational frequencies, and other properties. doi.org The small energy gap between the HOMO and LUMO in this molecule suggests high stability. doi.org
Reactivity Predictions
The reactivity of 3-chloro-1,2-benzisothiazole is characterized by its susceptibility to nucleophilic attack at either the sulfur or chlorine atoms, which can lead to the cleavage of the thiazole (B1198619) ring. The specific products formed depend on the nature of the nucleophile and the reaction conditions. For example, reaction with sodium cyanide in aqueous acetone (B3395972) yields a mixture of o-cyanophenyl thiocyanate (B1210189), bis-(o-cyanophenyl) disulphide, and 2-acetyl-3-aminobenzo[b]thiophen.
The antimicrobial and antifungal properties of this compound are thought to stem from its ability to disrupt microbial cell membranes and inhibit key enzymatic processes. The electron-withdrawing properties of the benzothiazole ring, enhanced by substituents like a sulfonyl chloride group, increase the electrophilicity at the sulfur atom, making it a prime target for nucleophiles. This reactivity is crucial for its role as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict how a ligand, such as a this compound analogue, will bind to a specific protein target. These methods are crucial for understanding the molecular basis of a compound's biological activity and for designing new drugs.
Binding Affinity Predictions
Molecular docking studies have been successfully used to predict the binding affinities of benzothiazole derivatives to various biological targets. For example, in the development of inhibitors for the p56lck enzyme, a target in cancer and other diseases, docking studies were performed on 51 benzothiazole analogues. biointerfaceresearch.com These studies helped to identify the structural requirements for effective inhibition by analyzing the binding patterns at the ATP binding site of the enzyme. biointerfaceresearch.com
In another study targeting the same enzyme, docking simulations of benzothiazole-thiazole hybrids were conducted to understand their binding modes and predict their inhibitory potential. biointerfaceresearch.com Similarly, docking studies on benzothiazole derivatives as potential anticonvulsant agents targeting GABA-AT have been performed to screen a library of designed compounds and compare their binding energies to known drugs. researchgate.net
For antitubercular agents, molecular docking has been used to identify potential targets for benzothiazole derivatives. Studies have shown that these compounds can bind strongly to enzymes like mycobacterium lysine-ε-aminotransferase and decaprenyl-phosphoryl-β-D-ribose 2'-oxidase. nih.gov The predicted binding affinities often correlate well with the experimentally observed biological activities. For instance, a docking study of a novel benzothiazole derivative against the DprE1 protein, a potential therapeutic target in tuberculosis, revealed a strong binding affinity, suggesting its role in the compound's antitubercular activity. rsc.org
The table below summarizes the results of a docking study of various benzothiazole derivatives against the protein kinase B (PknB) from Mycobacterium tuberculosis.
| Compound | Binding Energy (kcal/mol) |
| Benzothiazole (reference) | -8.81 |
| N-(2,6-diethylphenyl)-1,3-benzothiazol-2-amine | Lower than reference |
| 2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-amine | Lower than reference |
| 2-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone | Lower than reference |
| N-(2,5-dimethylphenyl)-1,3-benzothiazol-2-amine | Lower than reference |
| 4-[(1,3-benzothiazol-2-ylthio)methyl]benzonitrile | Lower than reference |
| 3-(1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)thiazolidin-4-one | Lower than reference |
| Data from a virtual screening and docking study of benzothiazole derivatives against PknB. ripublication.com |
Elucidation of Molecular Mechanisms
Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and its target receptor, providing a detailed picture of the molecular mechanism of action. For instance, docking studies of benzothiazole derivatives as inhibitors of the hGSTP1-1 enzyme, a target in cancer therapy, have revealed that these compounds bind to the H-site of the enzyme, similar to a substrate. esisresearch.org These studies highlighted the importance of a hydrophobic group at the para position of the phenyl ring for interaction with the active site residue Tyr108. esisresearch.org
In the context of antitubercular agents, docking simulations have shown that benzothiazole derivatives can form favorable hydrogen bonds and stacking interactions with their target enzymes. nih.gov For example, docking of a potent benzothiazole compound into the active site of the DprE1 protein from M. tuberculosis revealed key interactions responsible for its inhibitory activity. rsc.org
Similarly, in the development of dopamine (B1211576) D4 receptor (D4R) ligands for neuropsychiatric disorders, docking studies have been instrumental in understanding the structure-activity relationships (SARs) of benzothiazole analogues. nih.govacs.org These studies have helped to design compounds with high binding affinity and selectivity for D4R over other dopamine receptors. nih.govacs.orgsemanticscholar.org The insights gained from these simulations guide the modification of the ligand structure to improve its pharmacological profile. acs.orgsemanticscholar.org
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are computational techniques that play a vital role in modern drug discovery. They are used to identify novel bioactive compounds from large chemical libraries based on the essential structural features required for biological activity.
Pharmacophore models are three-dimensional arrangements of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are crucial for a ligand to bind to a specific target receptor. thaiscience.info These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target's binding site (structure-based).
For instance, a pharmacophore model was developed for benzothiazole derivatives acting as p56lck inhibitors. thaiscience.inforesearchgate.net This model, consisting of features like a hydrophobic site, hydrogen bond acceptors, a hydrogen bond donor, and aromatic rings, was used to build a 3D-QSAR model that could predict the activity of new compounds. researchgate.net The statistical significance of the model indicated its reliability as a tool for identifying more potent p56lck inhibitors. researchgate.net
In another study, a pharmacophore model was generated for benzothiazole derivatives that inhibit the hGSTP1-1 enzyme. esisresearch.org This model was created using a set of active compounds and helped to understand the structure-activity relationships and the key interactions at the binding site. esisresearch.org
Virtual screening utilizes these pharmacophore models to search large databases of chemical compounds to identify those that match the pharmacophoric features. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. For example, a virtual screening approach was used to discover new antitubercular agents by screening for benzothiazole derivatives that fit a specific pharmacophore. ripublication.com This led to the identification of several promising hit compounds with good predicted binding energies against the protein kinase B (PknB) of Mycobacterium tuberculosis. ripublication.com
The table below presents a hypothetical example of a pharmacophore model for a class of benzothiazole derivatives.
| Feature | Type | Location (3D coordinates) |
| 1 | Hydrogen Bond Acceptor | (x1, y1, z1) |
| 2 | Hydrogen Bond Donor | (x2, y2, z2) |
| 3 | Hydrophobic Group | (x3, y3, z3) |
| 4 | Aromatic Ring | (x4, y4, z4) |
| This is a generalized representation of a pharmacophore model. |
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Assessment
While specific computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not extensively detailed in the available research literature, numerous in silico studies have been conducted on its bioactive analogues. These computational analyses are crucial in the early phases of drug discovery to forecast the pharmacokinetic and pharmacodynamic properties of novel compounds, thereby minimizing late-stage failures and reducing the need for extensive animal testing. researchgate.netveterinaria.org The primary focus of these investigations has been on various substituted benzothiazole derivatives, including those with chloro-substitutions at different positions on the benzothiazole ring system.
In silico ADMET prediction is a critical component of modern drug design, helping to weed out candidates with unfavorable pharmacokinetic profiles. biointerfaceresearch.com These predictive models assess a range of properties, including oral bioavailability, blood-brain barrier (BBB) penetration, and potential toxicity.
Drug-Likeness Assessment
A fundamental aspect of computational analysis is the assessment of a compound's "drug-likeness," often evaluated against criteria such as Lipinski's Rule of Five. orientjchem.org This rule posits that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight of 500 Daltons or less, a logP (octanol-water partition coefficient) value no greater than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. orientjchem.org
Studies on various benzothiazole derivatives have shown that many of these compounds adhere to Lipinski's rule, indicating good potential for oral administration. For instance, a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives were all found to comply with Lipinski's Rule of Five, suggesting favorable drug-like properties. nih.gov Similarly, a study on triazine-benzothiazole hybrids showed that most of the synthesized compounds followed Lipinski's parameters. ijper.org
The drug-likeness of a series of synthesized 1,3-thiazole and benzothiazole derivatives was evaluated, with most compounds not violating the Rule of Five. researchgate.net However, it is noteworthy that some potent compounds may exhibit one violation of the rule and still possess a good drug-likeness score. researchgate.net
Below is a representative data table of predicted drug-likeness parameters for a selection of bioactive benzothiazole analogues, compiled from various research studies.
| Compound/Derivative | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations | Reference |
| 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives | Varies | Varies | Varies | Varies | 0 | nih.gov |
| Triazine-benzothiazole hybrids (selected) | Varies | Varies | Varies | Varies | Generally 0 | ijper.org |
| Substituted 1,3-thiazole and benzothiazole derivatives | Varies | Varies | Varies | Varies | Generally 0 | researchgate.net |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | 319.76 | 4.63 | 1 | 4 | 0 | frontiersin.org |
ADMET Predictions
Computational tools and web servers such as SwissADME, admetSAR, and QikProp are frequently employed to predict the ADMET profiles of benzothiazole analogues. biointerfaceresearch.comfrontiersin.org These predictions provide insights into a compound's journey through the body.
Absorption: Key parameters for absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor status. For example, in a study of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives, the predicted in silico absorption percentage was high for most compounds, with one derivative showing up to 86.77% absorption. nih.gov The active compound B7, 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine, was predicted to have high gastrointestinal absorption. frontiersin.org
Distribution: Distribution is often assessed by predicting a compound's ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins like human serum albumin (HSA). The CNS activity of a large series of benzothiazole-thiazole hybrids was predicted, with many showing promising results for potential CNS applications. biointerfaceresearch.com The volume of distribution (VD) is another critical parameter, and for compound B7, it was predicted to be within an acceptable range. frontiersin.org
Metabolism: Metabolism predictions focus on identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is a key concern as it can lead to drug-drug interactions. Computational studies on benzothiazole derivatives often include predictions of their interactions with these enzymes. frontiersin.org
Excretion: Excretion pathways are also predicted, providing an estimate of a compound's clearance from the body.
Toxicity: Toxicity predictions are a vital part of the in silico assessment, flagging potential issues such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity. researchgate.netveterinaria.org For instance, in one study, the mutagenic potential of several benzothiazole derivatives was evaluated, with some showing a probability of being active in the Ames test. veterinaria.org The toxicity profile of compound B7 predicted a low likelihood of adverse effects such as hERG inhibition and hepatotoxicity. frontiersin.org
The following table summarizes predicted ADMET properties for representative bioactive benzothiazole analogues.
| ADMET Property | Predicted Outcome for Benzothiazole Analogues | Reference |
| Human Intestinal Absorption (HIA) | Generally high for many derivatives. | nih.govfrontiersin.org |
| Caco-2 Permeability | Variable, with many showing good permeability. | biointerfaceresearch.com |
| Blood-Brain Barrier (BBB) Permeability | Some analogues predicted to cross the BBB, indicating potential for CNS activity. | biointerfaceresearch.comfrontiersin.org |
| CYP450 Inhibition | Many derivatives are predicted to be non-inhibitors of major CYP isoforms. | frontiersin.org |
| Ames Mutagenicity | Generally predicted to be non-mutagenic, though some exceptions exist. | veterinaria.orgfrontiersin.org |
| hERG Inhibition | Often predicted to be non-inhibitors, indicating low risk of cardiotoxicity. | frontiersin.org |
Future Research Directions and Therapeutic Potential
Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability
The future synthesis of 3-Chloro-2,1-benzothiazole derivatives will likely prioritize efficiency, sustainability, and the generation of diverse molecular libraries. Modern synthetic strategies are moving away from traditional, often harsh, methods towards more environmentally benign and effective protocols.
Key areas of development include:
One-Pot, Multicomponent Reactions (MCRs): These reactions are highly efficient, allowing for the construction of complex molecules from simple precursors in a single step, which saves time, resources, and reduces waste. tandfonline.comarabjchem.org Researchers have successfully used MCRs to produce novel pyrimido[2,1-b]benzothiazole derivatives with good yields and high enantioselectivity by employing chiral acid catalysts. tandfonline.com Another approach demonstrated the synthesis of ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo semanticscholar.orgtandfonline.comthiazolo[3,2-a]pyrimidine-3-carboxylate derivatives through a three-component reaction using a palladium catalyst under solvent-free microwave conditions. arabjchem.org
Green Chemistry Approaches: The use of water-soluble catalysts, solvent-free reaction conditions, and recyclable catalysts are central to sustainable synthesis. tandfonline.commdpi.com For instance, a nanorod-shaped ionogel has been used as a recyclable, non-toxic catalyst for synthesizing 2-substituted benzothiazoles in excellent yields under solvent-free conditions. mdpi.com Similarly, the use of a simple H₂O₂/HCl catalyst system in ethanol (B145695) at room temperature represents an efficient and green method for producing benzothiazole (B30560) derivatives. mdpi.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. arabjchem.orgmdpi.com The condensation of 2-aminothiophenols with chloroacetyl chloride, for example, has been efficiently achieved under microwave irradiation. mdpi.com
Novel Catalytic Systems: The exploration of new catalysts is crucial for developing selective and high-yielding synthetic routes. arabjchem.orgmdpi.com Recent examples include the use of D-(+)-10-camphorsulphonic acid for enantioselective synthesis and Cu(II)-containing nano-silica triazine dendrimers for the preparation of 2-substituted benzothiazoles. tandfonline.commdpi.com
Adapting these modern synthetic strategies could enable the efficient and sustainable production of a wide range of novel derivatives based on the this compound scaffold for pharmacological screening.
Exploration of New Pharmacological Targets for this compound Derivatives
The benzothiazole nucleus is a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govnih.gov Derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. chemistryjournal.netnih.govjchemrev.com Future research on this compound derivatives should involve systematic screening against a range of targets implicated in human diseases.
Potential pharmacological targets include:
Enzymes in Neurodegenerative Diseases: Benzothiazoles have been investigated as inhibitors of enzymes linked to Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B). semanticscholar.orgtandfonline.comnih.gov
Kinases in Cancer: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in angiogenesis (the formation of new blood vessels) that fuels tumor growth. nih.gov Novel 2-aminobenzothiazole (B30445) hybrids have been developed as potent VEGFR-2 inhibitors. nih.gov Other kinase targets, such as tyrosine kinases, are also relevant. nih.gov
Bacterial Enzymes: The emergence of antibiotic resistance necessitates the discovery of drugs that act on novel bacterial targets. Benzothiazole derivatives have shown promise as inhibitors of bacterial enzymes like DNA gyrase, MurB (uridine diphosphate-N-acetylenolpyruvylglucosamine reductase), and dehydrosqualene synthase, making them attractive candidates for new antibacterial agents. nih.gov
Viral and Fungal Targets: The benzothiazole scaffold is present in compounds with antifungal and antiviral activities. jddtonline.infojchemrev.com For example, N-Myristoyltransferase has been identified as a potential target for novel antifungal benzothiazole drugs. jddtonline.info
Ion Channels: Certain benzothiazole derivatives have been identified as blockers of hERG potassium channels, an important consideration in drug safety and a potential target for antiarrhythmic drugs. nih.gov
Systematic evaluation of this compound derivatives against these and other targets could uncover novel therapeutic leads for a multitude of diseases.
Design and Synthesis of Multi-Target Directed Ligands Based on the 2,1-Benzothiazole Scaffold
Complex, multifactorial diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.govtandfonline.com The "one-target, one-molecule" approach has limitations in treating such diseases. semanticscholar.org A more advanced strategy is the design of Multi-Target Directed Ligands (MTDLs), where a single molecule is engineered to interact with several biological targets simultaneously. nih.govscilit.com This approach can offer improved therapeutic efficacy and a lower likelihood of drug resistance. nih.gov
The benzothiazole scaffold is exceptionally well-suited for the MTDL strategy. tandfonline.comnih.gov For example, novel benzothiazole derivatives have been successfully designed as MTDLs for Alzheimer's disease. semanticscholar.orgtandfonline.comnih.gov One promising compound, pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (compound 3s), demonstrated potent activity at the histamine (B1213489) H₃ receptor (H₃R) while also inhibiting AChE, BuChE, and MAO-B. semanticscholar.orgtandfonline.comnih.gov
Future research should focus on the rational design of MTDLs based on the this compound core. By combining pharmacophore moieties known to bind to different receptors or enzymes, novel compounds could be synthesized to simultaneously modulate multiple pathways in diseases like:
Neurodegenerative Diseases: Combining cholinesterase and monoamine oxidase inhibition with histamine H₃R antagonism. tandfonline.comnih.gov
Cancer: Designing molecules that inhibit both tumor cell proliferation (e.g., via kinase inhibition) and angiogenesis. nih.govplos.org
Infectious Diseases: Creating dual-action agents that inhibit multiple essential enzymes in a pathogen to overcome resistance. nih.gov
This integrated approach represents a sophisticated frontier in drug discovery for complex diseases.
Preclinical and Clinical Development Prospects
For any promising this compound derivative identified through screening, a rigorous preclinical development process is the next critical step. This phase evaluates the compound's potential for human use.
Key aspects of preclinical evaluation include:
In Vitro and In Vivo Efficacy: Promising compounds must demonstrate activity in cellular models (in vitro) and subsequently in animal models (in vivo) of the target disease. plos.orgtandfonline.com For instance, 2-phenylimidazo[2,1-b]benzothiazole derivatives have been shown to impair tumorigenesis both in vitro and in vivo. plos.org
ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its success. tandfonline.comsemanticscholar.org Preclinical studies will determine characteristics such as solubility, metabolic stability, permeability, and binding to plasma proteins. tandfonline.comsemanticscholar.org
Safety and Toxicology: A thorough assessment of a compound's potential toxicity is required to ensure it is safe for clinical trials. plos.org
The benzothiazole class already includes a marketed drug, Riluzole (2-amino-6-trifluoromethoxy benzothiazole), which is used to treat amyotrophic lateral sclerosis (ALS) and has been investigated in clinical trials for Alzheimer's disease. nih.govresearchgate.net The clinical success of Riluzole provides a strong precedent for the therapeutic potential of the benzothiazole scaffold. researchgate.net Any new derivatives of this compound with a compelling preclinical profile would have a clear, albeit challenging, path toward clinical investigation. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Benzothiazole Compounds
The discovery and development of new drugs is a long, expensive, and complex process. mdpi.com Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating timelines and improving the precision of drug design. researchgate.netnih.govnih.gov
The application of AI/ML to the development of benzothiazole compounds, including derivatives of this compound, holds immense potential:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models, for example, can predict the therapeutic effectiveness of new, unsynthesized compounds, allowing researchers to prioritize the most promising candidates. researchgate.netnih.gov
Virtual Screening: AI can enhance high-throughput virtual screening of massive compound libraries to identify potential "hits" for a specific biological target much faster and more cost-effectively than physical screening. mdpi.comnih.gov
De Novo Drug Design: Generative ML models can design entirely new molecules from scratch that are optimized for multiple properties simultaneously, such as high potency against a target, low off-target activity, and favorable ADME properties. drug-dev.com This approach moves beyond screening existing libraries to exploring the vastness of "chemical space" for ideal drug candidates. drug-dev.com
ADMET Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of drug candidates early in the discovery process, helping to reduce the high attrition rates of compounds in later preclinical and clinical stages. mdpi.comdrug-dev.com
By integrating AI and ML, researchers can more efficiently navigate the chemical space around the this compound scaffold, accelerating the discovery of novel, safe, and effective therapeutic agents. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Chloro-2,1-benzothiazole, and how can reaction conditions be optimized?
- Methodological Answer : The primary synthesis involves chlorination of 2-mercaptobenzothiazole using chlorine gas under controlled conditions. Optimization includes temperature modulation (20–25°C) and inert atmosphere (N₂) to minimize side reactions like over-chlorination. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate eluent) improves yield . Alternative routes may employ electrophilic substitution on benzothiazole precursors, requiring Lewis acid catalysts (e.g., AlCl₃) for regioselective chlorination.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ solvent) identify substituent positions. For example, the chloro group deshields adjacent protons, shifting signals downfield (δ 7.5–8.5 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–Cl: ~1.72 Å) and angles. Refinement using SHELXL with R-factors < 0.05 ensures structural accuracy .
- IR Spectroscopy : Stretching vibrations for C–Cl (~550 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) validate functional groups .
Q. What safety protocols should be prioritized during synthesis and handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for chlorination steps to avoid inhalation risks.
- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration .
Advanced Research Questions
Q. How can asymmetrical dose-response data in bioassays involving this compound derivatives be modeled?
- Methodological Answer : Traditional 4-parameter logistic (4PL) models may fail to capture asymmetry. Instead, use a 5-parameter logistic (5PL-1P) model with an asymmetry factor (s). For example, EC₅₀ values shifted from 1.25 mg/L (4PL) to 1.34 mg/L (5PL-1P) in toxicity assays, improving r² from 0.9899 to 0.9993 . Software like GraphPad Prism or R packages (drc) can implement these models.
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) for substituted benzothiazoles be resolved?
- Methodological Answer :
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. For example, rotational barriers in substituents (e.g., methyl groups) cause discrepancies.
- Hybrid Validation : Combine DFT calculations (B3LYP/6-31G*) with experimental data. Match computed NMR chemical shifts to observed values and overlay X-ray coordinates for geometric consistency .
Q. What strategies improve yields in multi-step syntheses of this compound derivatives?
- Methodological Answer :
- Intermediate Stabilization : Protect reactive sites (e.g., amines with Boc groups) during chlorination .
- Catalytic Optimization : Use Pd/C for hydrogenation steps (e.g., nitro to amine reduction) at 50 psi H₂ and 60°C .
- Workflow Design : Employ flow chemistry for exothermic steps (e.g., Cl₂ gas reactions) to enhance control and scalability .
Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : Bulky substituents at the 2-position reduce Suzuki-Miyaura coupling efficiency. Use Pd(OAc)₂/XPhos catalysts to enhance turnover.
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) activate the thiazole ring for nucleophilic substitution. Kinetic studies (UV-Vis monitoring) can quantify activation barriers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
